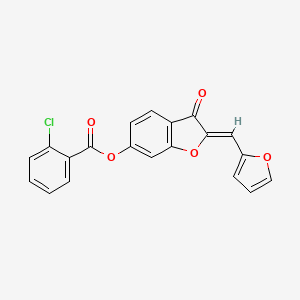![molecular formula C12H14N2O5 B2954813 4-[(3-Nitrophenoxy)acetyl]morpholine CAS No. 50508-38-8](/img/structure/B2954813.png)
4-[(3-Nitrophenoxy)acetyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[(3-Nitrophenoxy)acetyl]morpholine” is a chemical compound with the molecular formula C12H14N2O5 . It is also known by other names such as “1-morpholino-2-(3-nitrophenoxy)ethanone”, “1-morpholin-4-yl-2-(3-nitrophenoxy)ethanone”, and "Ethanone, 1-(4-morpholinyl)-2-(3-nitrophenoxy)" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 266.25, a predicted boiling point of 498.8±45.0 °C, a predicted density of 1.330±0.06 g/cm3, and a predicted pKa of -1.22±0.20 .Scientific Research Applications
Catalytic Activities and DNA Interactions
One study explored the catalytic activities and DNA interactions of zinc(II) complexes involving ligands with morpholine components. These complexes were found to catalyze the hydrolytic cleavage of phosphoester bonds and exhibited dose-dependent DNA cleavage activities, suggesting potential applications in biochemistry and pharmacology (Chakraborty et al., 2014).
Chemical Reaction Mechanisms
Another study focused on the aminolysis of nitrophenyl derivatives in acetonitrile, highlighting the influence of morpholine on reaction mechanisms. This research provides insights into the synthesis and reactivity of nitrophenyl compounds, which could be relevant for designing new chemical reactions and materials (Um et al., 2015).
Nitrophenol Degradation
Research on the degradation of p-nitrophenol by various bacterial strains, including those involving morpholine structures, sheds light on environmental and biotechnological applications. These studies contribute to understanding the biodegradation of toxic compounds and the development of bioremediation strategies (Kitagawa et al., 2004).
Molecular Interactions and Drug Design
Investigations into the interactions between morpholine-based compounds and biomolecules, such as DNA and proteins, have implications for drug design and molecular biology. These studies help elucidate the mechanisms of molecular recognition and binding, which are crucial for developing new therapeutics (Sakthikumar et al., 2019).
Organic Synthesis and Material Science
Research on the synthesis and properties of morpholinium salts, including their physicochemical characteristics and applications in materials science, highlights the versatility of morpholine derivatives. These compounds have potential uses in ionic liquids, solvents, and other materials with unique properties (Pernak et al., 2011).
Properties
IUPAC Name |
1-morpholin-4-yl-2-(3-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c15-12(13-4-6-18-7-5-13)9-19-11-3-1-2-10(8-11)14(16)17/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLAPZFEDJOVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide](/img/structure/B2954734.png)
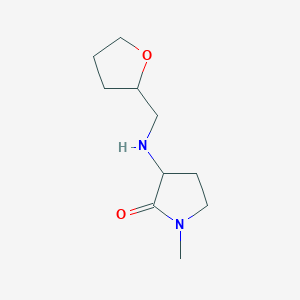
![2-Chloro-N-[2-cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]propanamide](/img/structure/B2954738.png)
![Methyl 5-[(cyanomethyl)(ethyl)carbamoyl]furan-3-carboxylate](/img/structure/B2954739.png)
![1-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone](/img/structure/B2954742.png)
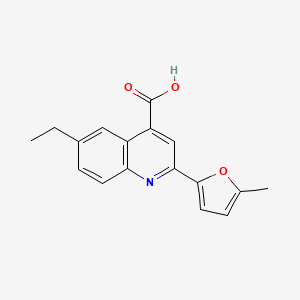
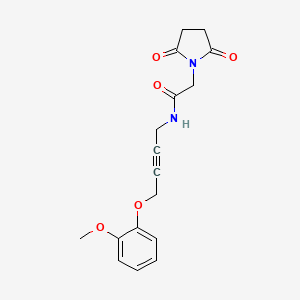
![1-(4-Fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol](/img/structure/B2954745.png)

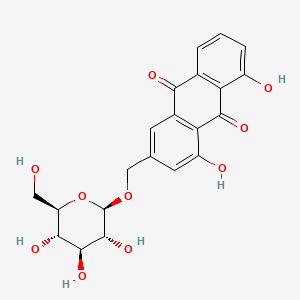
![(1H-benzo[d]imidazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2954751.png)
